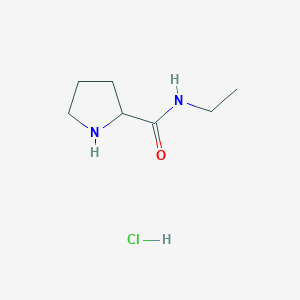
N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine
Overview
Description
N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine, also known as DMSG, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMSG belongs to the family of sulfonylurea drugs, which are commonly used to treat type 2 diabetes. However, DMSG stands out due to its unique structure and mechanism of action, which makes it a promising candidate for various other medical conditions.
Scientific Research Applications
Environmental Impact in Agriculture
Research has shown that the use of certain herbicides like glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid] can reduce environmental impacts in agriculture. These chemicals are more strongly sorbed to soil and may be less toxic than many residual herbicides. However, preferential flow can lead to rapid movement of these chemicals to groundwater, complicating their environmental impact (Malone et al., 2004).
Chemical Reactions and Toxicity
The chemical reactions and associated toxicities of various compounds, including aminoiminomethanesulfonic acids, have been investigated. These studies explore how chemical structures influence reaction pathways and toxicities, relevant to the understanding of compounds like N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine (Miller et al., 1988).
Osmoprotectant Molecule for Bacteria
Research into osmoprotectant molecules, such as glycine betaine, has revealed insights into molecular requirements for osmoprotective activity. This is relevant to understanding the protective mechanisms of similar compounds in bacterial cells (Chambers et al., 1987).
Biochemical Synthesis Processes
The biochemical synthesis of compounds like glycine betaine from glycine has been studied in organisms such as the halotolerant cyanobacterium Aphanothece halophytica. Understanding these processes is crucial for insights into the synthesis and application of related compounds (Waditee et al., 2003).
Interaction with Metal Ions
The interaction of N-(phenylsulfonyl)glycine and related compounds with metal ions such as Cd2+ and Zn2+ has been explored. This research provides insights into the binding and deprotonation processes important for understanding the behavior of similar compounds in various environments (Gavioli et al., 1991).
properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-5-4-6-10(9(8)2)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGKCDLOAWRWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237630 | |
| Record name | N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
CAS RN |
592472-92-9 | |
| Record name | N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592472-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)


![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)


